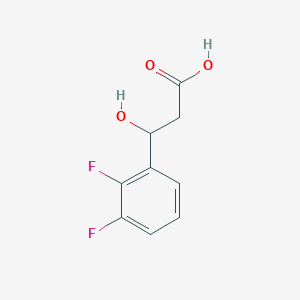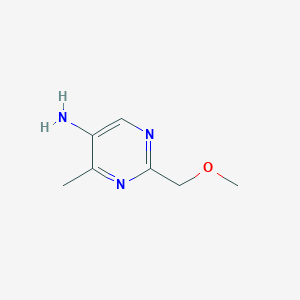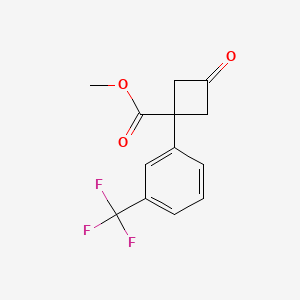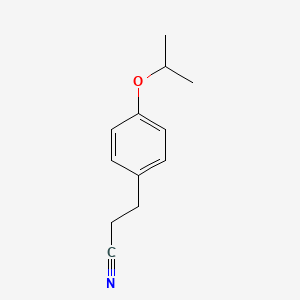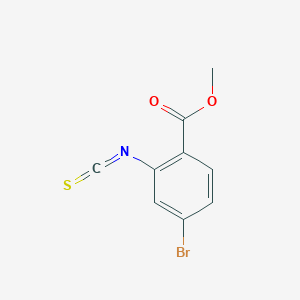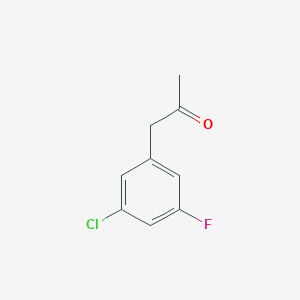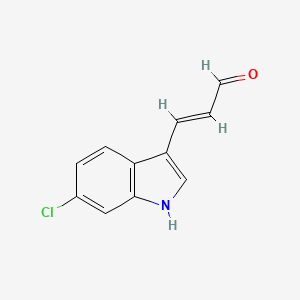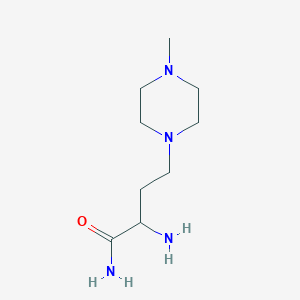
2-Amino-4-(4-methylpiperazin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-methylpiperazin-1-yl)butanamide is a chemical compound with the molecular formula C9H20N4O It is a derivative of butanamide and contains a piperazine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanamide typically involves the reaction of 4-methylpiperazine with a suitable butanamide precursor. One common method involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 4-methylpiperazine with a butanamide derivative under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where the amino group is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and efficient production.
Purification Steps: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-methylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-methylpiperazin-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Modulation of Pathways: Modulating various biochemical pathways, which can result in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpiperazine: A related compound with a similar piperazine ring structure.
Butanamide Derivatives: Other derivatives of butanamide with different substituents.
Piperazine-Based Compounds: Various compounds containing the piperazine ring with different functional groups.
Uniqueness
2-Amino-4-(4-methylpiperazin-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H20N4O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-amino-4-(4-methylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C9H20N4O/c1-12-4-6-13(7-5-12)3-2-8(10)9(11)14/h8H,2-7,10H2,1H3,(H2,11,14) |
Clave InChI |
OGMTZSLUGPQBBB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



